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Compound of Interest

Compound Name: Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B156598 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die

aufkommende Klasse der Pyrazol-Carboxamide als potente Inhibitoren von Carboanhydrase

(CA)-Isozymen. Carboanhydrasen sind eine Familie von Metalloenzymen, die die reversible

Hydratisierung von Kohlendioxid zu Bicarbonat und einem Proton katalysieren.[1][2] Diese

Enzyme sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, was

sie zu attraktiven Zielstrukturen für die Arzneimittelentwicklung bei Erkrankungen wie Glaukom,

Epilepsie und Krebs macht.[1][3] Pyrazol-Carboxamid-Derivate haben eine signifikante

Hemmwirkung gegen verschiedene CA-Isozyme gezeigt, insbesondere gegen die Isozyme

hCA I, hCA II, hCA IX und hCA XII, die für den Menschen von Bedeutung sind.[4][5][6]

Quantitative Datenzusammenfassung
Die Hemmaktivität von Pyrazol-Carboxamid-Derivaten gegen humane Carboanhydrase (hCA)-

Isozyme wird typischerweise als Hemmkonstante (Ki) oder als Konzentration, die eine 50%ige

Hemmung bewirkt (IC50), angegeben. Die folgende Tabelle fasst die quantitativen Daten aus

ausgewählten Studien zusammen und zeigt die Wirksamkeit und Selektivität verschiedener

Pyrazol-Carboxamid-Reihen.
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Verbindungskl
asse

Ziel-Isozym Ki-Werte (nM)
IC50-Werte
(nM)

Referenz-
Verbindung

Pyrazol-

Carboxamid-

Derivate (SA1-

12)

hCA I 10.69 - 70.87
Acetazolamid

(AZA)

hCA II 20.01 - 56.63

Pyrazol-

Carboxamide mit

Sulfonamid-

Anteil (6a-i)

hCA I 63 - 3368
Acetazolamid

(AZA)

hCA II 7 - 4235

Benzolsulfonami

de mit Pyrazol-

Carboxamiden

hCA I 727.2 - 2195.8
Acetazolamid

(AZA)

hCA II 3.3 - 866.7

hCA IX 6.1 - 568.8

hCA XII 61.3 - 432.8

Pyrazol-

Carbonsäureami

de von 5-Amino-

1,3,4-thiadiazol-

2-sulfonamid

hCA I 27.8 - 87.3
Acetazolamid

(AZA)

hCA II 24.4 - 54.8

Experimentelle Protokolle
Synthese von Pyrazol-Carboxamid-Derivaten
Die Synthese von Pyrazol-Carboxamiden umfasst typischerweise eine mehrstufige Reaktion.

Ein allgemeines Schema beinhaltet die Reaktion eines Pyrazol-Carbonsäurechlorids mit einem
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entsprechenden Amin. Die Ausgangsmaterialien, Pyrazol-Carbonsäuren, können durch

verschiedene heterocyclische Synthesemethoden erhalten werden.[4]

Beispielprotokoll zur Synthese von Pyrazol-Carboxamiden mit Sulfonamid-Anteil:

Synthese der Pyrazol-3-carbonsäure: Die Reaktion von Furandionen mit den

entsprechenden Hydrazinen führt zur Bildung von Pyrazol-3-carbonsäuren.[4]

Aktivierung der Carbonsäure: Die Pyrazol-3-carbonsäure wird mit einem Chlorierungsmittel

wie Thionylchlorid (SOCl2) behandelt, um das entsprechende Säurechlorid zu bilden.

Amidierungsreaktion: Das Pyrazol-3-carbonylchlorid wird dann in Gegenwart einer Base mit

einem primären oder sekundären Sulfonamid umgesetzt, um das gewünschte Pyrazol-

Carboxamid-Derivat zu erhalten.[4]

Aufreinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie

aufgereinigt.

Charakterisierung: Die Struktur der synthetisierten Verbindungen wird mittels FT-IR-, 1H-

NMR-, 13C-NMR- und HRMS-Spektroskopie bestätigt.[4]

In-vitro-Hemmtest der Carboanhydrase
Die hemmende Wirkung von Pyrazol-Carboxamiden auf CA-Isozyme wird üblicherweise mit

zwei Hauptmethoden untersucht: dem Hydratase-Aktivitätstest und dem Esterase-

Aktivitätstest.[7]

1. Aufreinigung von humanen Carboanhydrase-Isozymen (hCA I und hCA II):

hCA I und hCA II werden typischerweise aus menschlichen Erythrozyten durch

Affinitätschromatographie an einer Sepharose-4B-L-Tyrosin-Sulfanilamid-Säule gereinigt.[2][8]

2. Hydratase-Aktivitätstest (CO2-Hydratisierung):

Diese Methode misst die Fähigkeit des Enzyms, die Hydratisierung von CO2 zu katalysieren.[7]

Die CA-Aktivität wird bestimmt, indem die pH-Änderung verfolgt wird, die aus der durch das

Enzym katalysierten CO2-Hydratation resultiert.[7]
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Die Reaktion wird in einem Puffer (z. B. Tris-HCl) bei einer kontrollierten Temperatur

durchgeführt.

Die Zeit, die für eine bestimmte pH-Änderung in Gegenwart (tc) und Abwesenheit (t0) des

Enzyms benötigt wird, wird gemessen.

Die Enzymaktivität wird unter Verwendung der Gleichung (t0 - tc) / tc berechnet.[9]

Zur Bestimmung der IC50-Werte werden verschiedene Konzentrationen des Inhibitors zur

Reaktionsmischung gegeben.[9]

3. Esterase-Aktivitätstest:

Diese Methode verwendet ein Substrat wie p-Nitrophenylacetat (NPA), dessen Hydrolyse durch

CA spektrophotometrisch verfolgt werden kann.[7][9]

Die Reaktion wird in einem geeigneten Puffer (z. B. Tris-SO4, pH 7,4) durchgeführt.[7]

Die Zunahme der Extinktion bei 348 nm aufgrund der Bildung des p-Nitrophenolat-Ions wird

über die Zeit gemessen.[7][9]

Zur Bestimmung der IC50- und Ki-Werte werden verschiedene Konzentrationen des

Inhibitors in die Reaktionsmischung gegeben.[9]

Visualisierungen
Signalweg der Carboanhydrase-Hemmung
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Click to download full resolution via product page

Abbildung 1: Vereinfachter Signalweg der Carboanhydrase-Hemmung durch Pyrazol-

Carboxamide.

Allgemeiner Arbeitsablauf für die Bewertung von CA-
Inhibitoren
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Synthese & Charakterisierung
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Entwicklung und Bewertung von

Pyrazol-Carboxamid-basierten Carboanhydrase-Inhibitoren.
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Logische Beziehung zwischen Struktur und Aktivität
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Abbildung 3: Logische Beziehung, die die Struktur-Aktivitäts-Beziehungen (SAR) für Pyrazol-

Carboxamid-Carboanhydrase-Inhibitoren veranschaulicht.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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